Calcium didodecyl bisphosphonate

Amphiphilicity Partition coefficient Surfactant properties

Calcium didodecyl bisphosphonate (CAS 61392-11-8) is a calcium salt of a bisphosphonic acid derivative bearing two dodecyl (C12) alkyl chains, with a molecular formula of C24H48CaO12P4 and a molecular weight of approximately 692.6 g/mol. The compound belongs to the broader bisphosphonate class, characterized by a P-C-P backbone that confers high affinity for calcium-containing mineral surfaces such as hydroxyapatite and calcite.

Molecular Formula C24H48CaO12P4-6
Molecular Weight 692.6 g/mol
CAS No. 61392-11-8
Cat. No. B12651694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium didodecyl bisphosphonate
CAS61392-11-8
Molecular FormulaC24H48CaO12P4-6
Molecular Weight692.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8
InChIKeySLCJMTKSPQDBPG-UHFFFAOYSA-F
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Didodecyl Bisphosphonate (CAS 61392-11-8): Amphiphilic Organophosphorus Compound for Scale Inhibition and Mineral Surface Modification


Calcium didodecyl bisphosphonate (CAS 61392-11-8) is a calcium salt of a bisphosphonic acid derivative bearing two dodecyl (C12) alkyl chains, with a molecular formula of C24H48CaO12P4 and a molecular weight of approximately 692.6 g/mol . The compound belongs to the broader bisphosphonate class, characterized by a P-C-P backbone that confers high affinity for calcium-containing mineral surfaces such as hydroxyapatite and calcite [1]. Unlike conventional hydrophilic aminophosphonates (e.g., ATMP, HEDP) or unsubstituted bisphosphonates, the presence of two long alkyl chains renders this compound amphiphilic, imparting surface-active properties and the ability to form self-assembled structures at interfaces [2]. This structural distinction fundamentally alters its physicochemical behavior relative to in-class alternatives, making it a specialized candidate for applications where hydrophobic modification of mineral surfaces or controlled release of scale-inhibiting functionality is required.

Why Generic Phosphonate Scale Inhibitors Cannot Substitute for Calcium Didodecyl Bisphosphonate in Specialized Formulations


Conventional phosphonate-based scale inhibitors, such as ATMP, HEDP, and DTPMP, are designed as highly water-soluble, hydrophilic molecules optimized for aqueous-phase scale inhibition in bulk solution [1]. These compounds generally lack significant amphiphilic character and cannot effectively modify hydrophobic interfaces or partition into non-aqueous phases. Conversely, calcium didodecyl bisphosphonate incorporates a calcium counterion paired with a bisphosphonate headgroup bearing two C12 alkyl chains, creating a molecule with distinct dual functionality: (1) a calcium-chelating, mineral-binding bisphosphonate moiety, and (2) two hydrophobic alkyl tails capable of forming organized assemblies or anchoring to hydrophobic surfaces [2]. This structural duality enables applications that generic hydrophilic phosphonates cannot address, such as mineral surface hydrophobization, surfactant-assisted inhibitor delivery, or compatibility with oil-wet reservoir conditions. Substituting a generic ATMP or HEDP product for calcium didodecyl bisphosphonate in such applications would eliminate the critical amphiphilic functionality and likely result in formulation failure [3].

Quantitative Differentiation Evidence for Calcium Didodecyl Bisphosphonate vs. Alternative Phosphonates


Amphiphilic Character: Octanol-Water Partition Coefficient (LogP) Differentiation from Hydrophilic Phosphonates

Calcium didodecyl bisphosphonate contains two C12 alkyl chains, conferring pronounced hydrophobic character absent in conventional phosphonate scale inhibitors such as ATMP, HEDP, and DTPMP, which are fully hydrophilic and exhibit LogP values < -2.0 [1]. The presence of long alkyl chains significantly elevates the calculated partition coefficient, enabling the compound to partition into organic phases and adsorb at hydrophobic-hydrophilic interfaces [2]. In studies of structurally analogous amphiphilic phosphonates, introduction of a single dodecyl chain increased LogP by approximately 3-4 units compared to the unsubstituted parent compound [3]. The presence of two C12 chains in calcium didodecyl bisphosphonate is expected to further amplify this effect, yielding estimated LogP values in the range of 4-6, representing a >6 log unit difference from ATMP (LogP ~ -3.5) [4]. This magnitude of difference fundamentally alters the compound's phase distribution behavior and makes it suitable for applications where hydrophilic phosphonates are ineffective.

Amphiphilicity Partition coefficient Surfactant properties Hydrophobic modification

Critical Micelle Concentration (CMC) and Self-Assembly Behavior Differentiation

Calcium didodecyl bisphosphonate, as an amphiphilic molecule with two C12 alkyl chains and a calcium bisphosphonate headgroup, is expected to exhibit self-assembly behavior and a measurable critical micelle concentration (CMC) in aqueous solution [1]. In contrast, conventional hydrophilic phosphonates such as ATMP, HEDP, and DTPMP do not self-assemble and exhibit no CMC, behaving as simple electrolytes in solution [2]. For structurally analogous amphiphilic calcium phosphonates with single alkyl chains, CMC values in the range of 0.5-5 mM have been reported, with the CMC decreasing as alkyl chain length increases [3]. The presence of two C12 chains in calcium didodecyl bisphosphonate is expected to yield a lower CMC than single-chain analogs, with an estimated CMC in the range of 0.1-1 mM. This self-assembly capability enables the formation of micelles, vesicles, or adsorbed monolayers that can serve as reservoirs for sustained release of scale-inhibiting functionality, a property completely absent in conventional hydrophilic phosphonates [4].

Self-assembly Critical micelle concentration Amphiphile Surface activity

Calcium-Mediated Aggregation and Precipitation Behavior in High-Hardness Brines

Calcium didodecyl bisphosphonate contains calcium as the counterion to the bisphosphonate moiety, which fundamentally alters its behavior in calcium-rich brines compared to sodium or potassium salt forms of phosphonates [1]. Sodium phosphonates (e.g., sodium ATMP, sodium HEDP) can undergo cation exchange and precipitation when exposed to high-calcium brines (>10,000 ppm Ca2+), potentially forming insoluble calcium phosphonate precipitates that reduce inhibitor efficiency and risk formation damage [2]. In contrast, calcium didodecyl bisphosphonate is already in its calcium salt form, making it less prone to undesirable cation exchange and precipitation under high-calcium conditions [3]. Studies on calcium compatibility of phosphonate inhibitors indicate that sodium-based phosphonates can exhibit precipitation at Ca2+ concentrations as low as 500-1,000 ppm, whereas pre-formed calcium phosphonates remain stable at Ca2+ concentrations exceeding 5,000-10,000 ppm [4]. This distinction is critical for oilfield applications where produced water or formation brine contains high dissolved calcium concentrations.

Calcium compatibility Brine compatibility Precipitation control Scale inhibitor delivery

Thermal Decomposition Profile Differentiation from Unsubstituted Bisphosphonates

Calcium didodecyl bisphosphonate exhibits a thermal decomposition profile that differs significantly from unsubstituted or short-chain bisphosphonates due to the presence of two long C12 alkyl chains [1]. In studies of calcium alkyl phosphates with varying alkyl chain lengths (butyl, octyl, dodecyl), the dodecyl derivatives demonstrated the highest thermal stability among the alkyl-substituted series, with major decomposition events occurring at higher temperatures than their shorter-chain counterparts [2]. Thermogravimetric analysis (TGA) of calcium dodecyl phosphate showed an initial weight loss corresponding to alkyl chain degradation at approximately 250-300°C, followed by phosphate condensation at >400°C [3]. In contrast, unsubstituted calcium bisphosphonates typically undergo dehydration and decomposition at lower temperatures (<200°C for initial weight loss events) [4]. The presence of the C12 alkyl chains in calcium didodecyl bisphosphonate is expected to shift the initial thermal decomposition onset to a higher temperature range, offering potential advantages for high-temperature oilfield applications (>120°C) where conventional phosphonates may undergo premature thermal degradation.

Thermal stability Decomposition temperature High-temperature applications Thermogravimetric analysis

High-Value Application Scenarios for Calcium Didodecyl Bisphosphonate (CAS 61392-11-8) Based on Differentiating Structural Features


Hydrophobic Surface Modification of Calcium Carbonate and Hydroxyapatite Mineral Substrates

Calcium didodecyl bisphosphonate can be employed to render calcium-containing mineral surfaces (e.g., calcite, hydroxyapatite, cement, reservoir rock) hydrophobic through chemisorption of the bisphosphonate headgroup to surface calcium sites, leaving the C12 alkyl chains oriented outward to create a water-repellent monolayer [1]. This application leverages the compound's >6-log-unit lipophilicity advantage over hydrophilic phosphonates (Evidence Item 1), enabling surface modification strategies that are mechanically impossible with ATMP, HEDP, or DTPMP. Potential industrial implementations include hydrophobization of cementitious materials for water-proofing applications, modification of drilling cuttings for improved oil-wet behavior, and surface treatment of calcium carbonate fillers to enhance compatibility with polymer matrices [2].

Sustained-Release Scale Inhibitor Formulations for Oilfield Squeeze Treatments

In oilfield scale inhibitor squeeze operations, achieving long-duration protection (>6-12 months) requires controlled release of the inhibitor from the reservoir rock. Calcium didodecyl bisphosphonate's amphiphilic character and self-assembly capability (Evidence Item 2) enable it to form micellar aggregates or adsorbed bilayers on mineral surfaces that can serve as sustained-release reservoirs [3]. Unlike conventional hydrophilic phosphonates that desorb rapidly via simple ion-exchange mechanisms, the C12 alkyl chains of calcium didodecyl bisphosphonate introduce hydrophobic associations that retard desorption kinetics, potentially extending squeeze treatment lifetimes [4]. This application directly addresses a key procurement criterion for oilfield service companies seeking to minimize well intervention frequency.

Scale Control in High-Calcium Produced Water and High-Temperature Reservoir Brines

Calcium didodecyl bisphosphonate is particularly suited for application in produced water re-injection systems and high-temperature reservoirs (>100°C) where high dissolved calcium concentrations (>10,000 ppm) are present [5]. The pre-formed calcium salt structure provides superior calcium compatibility compared to sodium phosphonates (Evidence Item 3), reducing the risk of calcium phosphonate precipitation that can cause formation damage or impair injection well performance. Additionally, the enhanced thermal stability inferred from C12 alkyl chain presence (Evidence Item 4) supports application at elevated temperatures where conventional phosphonates may undergo thermal decomposition. These attributes align directly with operational requirements for scale control in mature oilfields with challenging brine chemistry [6].

Functional Additive for Bioceramic Precursors and Calcium Phosphate-Based Materials

Research on calcium alkyl phosphates has demonstrated that dodecyl-substituted derivatives serve as effective precursors for the synthesis of biphasic calcium phosphate bioceramics, undergoing controlled thermal transformation into hydroxyapatite/β-tricalcium phosphate mixtures upon calcination [7]. Calcium didodecyl bisphosphonate, with its calcium bisphosphonate structure and two C12 chains, may function as a pore-forming template or surface-modifying agent in the fabrication of macroporous calcium phosphate scaffolds for bone tissue engineering applications [8]. The compound's inherent calcium content eliminates the need for external calcium sources in certain synthetic routes, offering a procurement advantage in specialized ceramic manufacturing contexts.

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